Blood group A antigen hexaose type 1
Description
Properties
Molecular Formula |
C34H58N2O25 |
|---|---|
Synonyms |
GalNAcα1-3(Fucα1-2)Galβ1-3GlcNAcβ1-3 |
Origin of Product |
United States |
Structural Elucidation and Advanced Characterization of Blood Group a Antigen Hexaose Type 1
Precise Glycan Structure and Linkage Analysis
The definitive structure of the blood group A antigen hexaose type 1 is represented as GalNAcα1-3(Fucα1-2)Galβ1-3GlcNAcβ1-3Galβ1-4Glc. elicityl-oligotech.com This notation encapsulates the monosaccharide composition, their sequence, the stereochemistry of their linkages, and the branching pattern of the glycan.
The oligosaccharide is a hexaose, meaning it is composed of six individual sugar units. These monosaccharides are fundamental building blocks of more complex carbohydrates. creative-biolabs.com The composition of this compound includes:
One unit of N-acetylgalactosamine (GalNAc)
One unit of L-fucose (Fuc)
Two units of D-galactose (Gal)
One unit of N-acetylglucosamine (GlcNAc)
One unit of D-glucose (Glc)
The sequential arrangement consists of a linear backbone chain with a fucosylated branch at a key galactose residue. The backbone follows the sequence: Galβ1-3GlcNAcβ1-3Galβ1-4Glc. The terminal, non-reducing end of this structure is where the A-determinant is located. elicityl-oligotech.comnih.gov
The linkages in this compound are as follows:
An α(1→3) linkage connects the terminal N-acetylgalactosamine (GalNAc) to a galactose (Gal) residue. nih.govnih.gov
An α(1→2) linkage attaches the fucose (Fuc) to the same galactose residue. nih.govnih.gov
A β(1→3) linkage connects this branched galactose to an N-acetylglucosamine (GlcNAc) residue, forming the type 1 chain structure. elicityl-oligotech.comnih.gov
A β(1→3) linkage joins the N-acetylglucosamine to another galactose. elicityl-oligotech.com
A β(1→4) linkage connects the second galactose to the glucose (Glc) unit at the reducing end of the molecule. elicityl-oligotech.com
The molecule is not a simple linear chain. It features a significant branch point which is characteristic of the A antigen. The branching occurs on the internal galactose residue of the core chain. This specific galactose is linked to three other sugar units:
To the N-acetylglucosamine of the backbone via a β1-3 linkage.
To the terminal, immunodominant N-acetylgalactosamine via an α1-3 linkage. nih.gov
To a fucose residue via an α1-2 linkage. nih.gov
This fucosylation at the C-2 position of galactose is a defining feature of the H antigen precursor, upon which the A-antigen's GalNAc is added. nih.govnih.gov
Advanced Spectroscopic Methodologies for Structural Determination
The complete structural assignment of complex carbohydrates like the this compound is heavily reliant on sophisticated analytical techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount tool for the de novo structural elucidation of oligosaccharides. High-resolution NMR, often at high frequencies like 750 MHz, allows for the detailed assignment of signals from complex biological molecules. nih.govresearchgate.net Techniques such as 1D ¹H and ¹³C NMR, along with 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to determine the monosaccharide sequence, anomeric configurations (α or β), and the specific positions of the glycosidic linkages. nih.gov
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide foundational information about the chemical environment of each atom in the molecule. The chemical shift (δ), measured in parts per million (ppm), of the anomeric proton (H-1) is particularly diagnostic. Its value and coupling constant can often distinguish between α and β linkages. researchgate.net Similarly, the ¹³C chemical shift of the anomeric carbon (C-1) provides complementary information. nih.gov While a complete assignment of all signals is a complex task reported in specialized literature, a table of characteristic anomeric proton and carbon chemical shifts can be compiled. researchgate.netnih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Anomeric Positions of this compound This table presents typical chemical shift ranges. Exact values can vary based on solvent and experimental conditions.
| Monosaccharide Residue | Linkage | Anomeric ¹H Chemical Shift (δ, ppm) | Anomeric ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| α-L-Fuc | (1→2) | ~5.0-5.2 | ~99-101 |
| α-D-GalNAc | (1→3) | ~4.9-5.1 | ~98-100 |
| β-D-Gal | (1→3) | ~4.6-4.7 | ~103-105 |
| β-D-GlcNAc | (1→3) | ~4.7-4.8 | ~102-104 |
| β-D-Gal | (1→4) | ~4.4-4.5 | ~103-104 |
| β-D-Glc | Reducing End | ~4.6 (β) / ~5.2 (α) | ~96-97 (β) / ~92-93 (α) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Two-Dimensional (2D) NMR Spectroscopy (e.g., COSY, TOCSY, HMQC, HMBC) for Inter-Residue Connectivities
Two-dimensional NMR techniques are paramount in deciphering the intricate network of covalent bonds within the hexaose. Experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to establish proton-proton connectivities within each sugar ring, allowing for the assignment of all protons belonging to a specific monosaccharide spin system. youtube.com
Heteronuclear experiments like HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlate directly bonded proton and carbon atoms, providing the chemical shift of the carbon attached to an already assigned proton. youtube.com The HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly crucial as it reveals long-range correlations between protons and carbons, typically over two to three bonds. These correlations across the glycosidic linkages are key to determining the sequence of the monosaccharide residues. youtube.com
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for a Related Blood Group A Active Oligosaccharide (A-7-2) in D₂O nih.gov
| Residue | H-1 | H-2 | H-3 | H-4 | H-5 | H-6 | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 |
| α-D-GalNAc | 4.98 | 4.15 | 3.92 | 4.25 | 4.08 | - | 95.2 | 50.1 | 68.9 | 69.8 | 72.5 | - |
| α-L-Fuc | 5.12 | 3.78 | 3.95 | 3.99 | 4.28 | 1.18 | 100.1 | 68.2 | 70.8 | 72.9 | 68.1 | 16.3 |
| β-D-Gal | 4.58 | 3.55 | 3.65 | 4.12 | 3.71 | 3.80 | 104.2 | 72.1 | 79.8 | 69.5 | 76.1 | 62.2 |
| β-D-GlcNAc | 4.75 | 3.85 | 3.75 | 3.68 | 3.55 | 3.85 | 102.5 | 56.8 | 75.1 | 80.1 | 76.2 | 61.9 |
| β-D-Gal | 4.48 | 3.52 | 3.62 | 3.95 | 3.65 | 3.78 | 103.8 | 73.5 | 75.8 | 79.1 | 76.2 | 62.2 |
| β-D-Glc | 4.65 | 3.28 | 3.50 | 3.42 | 3.48 | 3.80 | 96.9 | 73.8 | 76.9 | 70.8 | 76.8 | 61.8 |
Data extracted from a study on a closely related structure and presented here as a reference.
Elucidation of Conformational Preferences in Solution
The three-dimensional shape of the this compound in solution is not static but rather a dynamic equilibrium of different conformations. Understanding these conformational preferences is key to comprehending its interactions with antibodies and enzymes. NMR techniques, particularly the measurement of nuclear Overhauser effects (NOEs) and residual dipolar couplings (RDCs), provide powerful insights into the spatial proximity of atoms and the orientation of glycosidic bonds. nih.govacs.org
Studies on related blood group A oligosaccharides have shown that the non-reducing terminal sugar residues tend to adopt single, well-defined conformations. acs.org These conformations are largely dictated by non-bonded interactions, with the exo-anomeric effect playing a significant role. acs.orgcdnsciencepub.com Conformational analysis of the blood group A trisaccharide and a related tetrasaccharide alditol using one-bond C-H residual dipolar couplings suggests a single unique conformation for the blood group A epitope in solution. nih.gov This finding contrasts with some theoretical models that proposed the existence of multiple conformers. nih.gov The observed conformations in solution are found to be very similar across different solvents, such as water, dimethyl sulfoxide, and pyridine, further supporting the idea that non-bonded interactions are the dominant force in determining the oligosaccharide's shape. acs.orgbohrium.com
Mass Spectrometry (MS)-Based Approaches
Mass spectrometry is a cornerstone technique for the analysis of oligosaccharides, providing rapid and sensitive determination of molecular weight, sequence, and linkage information. A variety of MS-based methods are employed in the characterization of the this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Mass Determination
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the gentle transfer of large, non-volatile molecules like oligosaccharides into the gas phase for mass analysis. This method is ideal for accurately determining the molecular weight of the this compound. The compound, with a chemical formula of C40H68N2O30, has a theoretical monoisotopic mass of 1056.486 g/mol . ESI-MS analysis would be expected to yield a prominent ion corresponding to the sodium adduct of the molecule, [M+Na]⁺, at m/z 1079.47.
Collision-Induced Dissociation (CID) and Tandem Mass Spectrometry (MS/MS) for Sequence Fragmentation Analysis
Tandem mass spectrometry (MS/MS), coupled with collision-induced dissociation (CID), is a powerful method for elucidating the sequence of monosaccharides in an oligosaccharide. In an MS/MS experiment, the precursor ion of the this compound is selected and then fragmented by collision with an inert gas. The resulting fragment ions provide information about the sequence and branching of the sugar chain. nih.gov
The fragmentation of glycans typically results in two main types of cleavage: glycosidic cleavages (B and Y ions) and cross-ring cleavages (A and X ions). Glycosidic cleavages provide information about the sequence of the monosaccharide units, while cross-ring cleavages can offer insights into the linkage positions. nih.gov For instance, the fragmentation of a related blood group A glycan has been shown to produce characteristic B-type ions that confirm the terminal blood group A epitope. mdpi.com
Table 2: Predicted Major Fragment Ions from CID-MS/MS of this compound ([M+Na]⁺)
| Fragment Ion Type | Proposed Structure | Predicted m/z |
| Y₅ | GalNAcα1-3(Fucα1-2)Galβ1-3GlcNAcβ1-3Galβ1- | 896.4 |
| Y₄ | GalNAcα1-3(Fucα1-2)Galβ1-3GlcNAcβ1- | 734.3 |
| Y₃ | GalNAcα1-3(Fucα1-2)Galβ1- | 531.2 |
| B₁ | GalNAcα1- | 226.1 |
| B₂ | Fucα1- | 169.1 |
| B₃ | Galβ1-3GlcNAcβ1-3Galβ1-4Glc | 712.3 |
Predicted values based on general fragmentation patterns of oligosaccharides.
Negative-Ion Mode Mass Spectrometry for Isomer Differentiation and Linkage Analysis
Analysis in the negative-ion mode of ESI-MS can provide complementary and often more detailed structural information compared to the positive-ion mode, especially for underivatized neutral oligosaccharides. nih.gov Negative-ion ESI-CID-MS/MS can generate unique fragment ions, such as D- and ⁰,²A-type cleavages, which are highly informative for determining linkage positions and differentiating between isomers. nih.govnih.gov
For example, the presence of a 3-linked N-acetylglucosamine (GlcNAc) residue can often be identified by a characteristic D-ion at m/z 202 in the negative-ion spectrum. nih.gov Conversely, a 4-linked GlcNAc residue tends to produce a ⁰,²A-type ion. nih.gov This type of detailed fragmentation is crucial for distinguishing between type 1 and type 2 blood group antigen chains. Studies on neutral oligosaccharides have demonstrated that these diagnostic fragmentations are specific to the negative-ion mode for reducing sugars. nih.gov
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is another soft ionization technique widely used for the analysis of glycans. It is particularly well-suited for high-throughput screening and the analysis of complex mixtures. creative-biolabs.com In MALDI-MS, the analyte is co-crystallized with a matrix that absorbs the laser energy, leading to the desorption and ionization of the analyte molecules, typically as singly charged adducts (e.g., [M+Na]⁺). sigmaaldrich.com
MALDI-TOF (Time-of-Flight) MS provides accurate molecular weight determination of the this compound. sigmaaldrich.com Furthermore, MALDI-TOF/TOF analysis allows for tandem mass spectrometry experiments, where fragmentation of the selected precursor ion can provide sequence and linkage information, similar to ESI-MS/MS. mdpi.comacs.org MALDI-MS has been successfully used to map the N-glycans from human erythrocytes, clearly identifying glycoforms carrying the blood group A epitope. mdpi.com
Table 3: Summary of Mass Spectrometry Techniques for the Analysis of this compound
| Technique | Ionization Mode | Information Obtained | Key Advantages |
| ESI-MS | Positive/Negative | Molecular Weight | Soft ionization, suitable for large molecules |
| ESI-MS/MS (CID) | Positive/Negative | Sequence, Branching, Linkage | Detailed structural information from fragmentation |
| Negative-Ion Mode MS | Negative | Isomer differentiation, Linkage analysis | Unique and informative fragment ions |
| MALDI-MS | Positive | Molecular Weight, High-throughput screening | High sensitivity, tolerance to some impurities |
Chromatographic Techniques for Purification and Microheterogeneity Analysis
The purification and detailed characterization of complex oligosaccharides such as the this compound are critical for understanding their biological functions. Glycosylation is a non-template-driven process, which results in a variety of glycan structures at a single glycosylation site, a phenomenon known as microheterogeneity. nih.govresearchgate.net This structural diversity can significantly influence the biological activity of the parent glycoprotein. nih.govnih.gov Chromatographic techniques are indispensable tools for both the purification of these glycans from complex biological mixtures and the analysis of their structural microheterogeneity. mdpi.com Methods such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) offer the high resolution required to separate these closely related glycan structures. nih.govacs.org
High-Performance Liquid Chromatography (HPLC) of this compound
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of glycans. nih.gov For oligosaccharides like the Blood Group A antigen hexaose, HPLC provides a robust and reproducible method for separation based on various physicochemical properties. nih.gov Different HPLC modes, including normal-phase, reversed-phase, and anion-exchange chromatography, can be employed. Normal-phase HPLC, often utilizing an amide-based stationary phase, is particularly effective for separating glycans based on their hydrophilicity and size.
In the context of this compound, HPLC is instrumental in:
Purification: Isolating the hexaose from complex mixtures, such as those derived from the hydrolysis of glycoproteins from erythrocytes or bodily secretions. exbio.cznih.gov
Microheterogeneity Analysis: Separating the target hexaose from other related structures, including biosynthetic precursors or isomers with different linkage types. The ability to resolve these glycoforms is essential for a complete structural characterization.
Research findings demonstrate that HPLC can effectively separate complex glycan mixtures, providing high-precision quantification. nih.gov The retention time of a specific glycan is a key parameter for its identification and quantification.
Table 1: Illustrative HPLC Separation of this compound and Related Glycans This table illustrates a hypothetical separation using normal-phase HPLC, where retention time typically increases with the size of the glycan.
| Compound Name | Structure | Putative Retention Time (min) |
| H-antigen Type 1 pentasaccharide (precursor) | Fucα1-2Galβ1-3GlcNAcβ1-3Galβ1-4Glc | 18.5 |
| This compound | GalNAcα1-3(Fucα1-2)Galβ1-3GlcNAcβ1-3Galβ1-4Glc | 22.1 |
| Blood Group A Antigen Hexaose Type 2 | GalNAcα1-3(Fucα1-2)Galβ1-4GlcNAcβ1-3Galβ1-4Glc | 22.8 |
| Difucosylated Blood Group A Heptaose | GalNAcα1-3(Fucα1-2)Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4Glc | 25.4 |
Note: Retention times are for illustrative purposes to demonstrate separation principles.
Capillary Electrophoresis for Glycan Profiling
Capillary Electrophoresis (CE) has emerged as a powerful and high-resolution analytical technique for glycan profiling. acs.org Its high efficiency and selectivity make it particularly well-suited for resolving complex mixtures of oligosaccharides, including positional and linkage isomers that may be difficult to separate by HPLC. nih.gov Capillary Zone Electrophoresis (CZE), a mode of CE, separates molecules based on their charge-to-size ratio. acs.org
For neutral glycans like the Blood Group A antigen hexaose, derivatization with a charged, fluorescent label such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS) is a common strategy. nih.govglyxera.com This process imparts a negative charge to each glycan, enabling their separation by CZE and highly sensitive detection via laser-induced fluorescence (LIF). nih.gov
Key advantages of CE for analyzing Blood Group A antigen hexaose include:
High Resolving Power: CE can distinguish between subtle structural differences, providing a detailed profile of glycan microheterogeneity. nih.gov
Minimal Sample Consumption: The technique requires very small sample volumes, often in the nanoliter range. nih.gov
Coupling to Mass Spectrometry (MS): Interfacing CZE with MS provides unequivocal structural characterization of the separated glycans through tandem MS (MS/MS) analysis. nih.gov
A typical electropherogram would show distinct peaks for the target hexaose and any related microheterogeneous forms, with migration times reflecting their unique charge-to-hydrodynamic-volume ratios.
Table 2: Example CZE Migration Data for APTS-Labeled Glycans This table shows hypothetical migration data for APTS-labeled glycans, demonstrating the high-resolution separation achievable with CZE.
| Compound Name | Labeled Glycan | Relative Migration Time (vs. standard) |
| H-antigen Type 1 pentasaccharide (precursor) | APTS-Fucα1-2Galβ1-3GlcNAcβ1-3Galβ1-4Glc | 0.92 |
| This compound | APTS-GalNAcα1-3(Fucα1-2)Galβ1-3GlcNAcβ1-3Galβ1-4Glc | 1.00 |
| Blood Group A Antigen Hexaose Type 2 | APTS-GalNAcα1-3(Fucα1-2)Galβ1-4GlcNAcβ1-3Galβ1-4Glc | 1.03 |
| Sialylated Hexaose (isobaric) | Neu5Acα2-3Galβ1-3GlcNAcβ1-3Galβ1-3Galβ1-4Glc | 1.15 |
Note: Migration times are relative and for illustrative purposes only.
Biosynthesis and Enzymatic Pathways of Blood Group a Antigen Hexaose Type 1
Precursor Glycan: H Antigen Type 1 Chain Synthesis
The immediate precursor for the blood group A antigen is the H antigen. nih.govresearchgate.net The synthesis of the A antigen is contingent upon the prior formation of the H antigen structure. nih.govnih.gov The H antigen itself is built upon precursor oligosaccharide chains, which are classified into different types based on the linkage between galactose (Gal) and N-acetylglucosamine (GlcNAc). researchgate.netualberta.ca
The type 1 chain, the focus of this article, is characterized by a galactose residue linked to an N-acetylglucosamine residue via a β1-3 glycosidic bond (Galβ1-3GlcNAc). researchgate.netualberta.caglycopedia.eu This type 1 precursor chain is the foundation upon which the type 1 H antigen is constructed. glycopedia.eureactome.org These chains are primarily found as part of glycoproteins in bodily secretions and can also be found as glycolipids in plasma, which can be adsorbed onto red blood cells. ualberta.careactome.orgnih.gov
The formation of the H antigen from the type 1 precursor chain involves the addition of a single fucose (Fuc) molecule in an α1-2 linkage to the terminal galactose of the chain. nih.govresearchgate.netyoutube.com This creates the terminal disaccharide Fucα1-2Gal, which is the minimal structure required for H antigenicity. glycopedia.eunih.gov
Role of Alpha-1,2-Fucosyltransferases (FUT1 and FUT2) in H Antigen Type 1 Formation
The addition of fucose to the precursor chain is catalyzed by enzymes known as alpha-1,2-fucosyltransferases. Two main genes, FUT1 and FUT2, encode these enzymes in humans. nih.govisbtweb.org
FUT1 (H transferase): This enzyme, encoded by the FUT1 or H gene, is primarily expressed in hematopoietic cells. reactome.orgbbguy.org It is responsible for synthesizing the H antigen on type 2 precursor chains (Galβ1-4GlcNAc) on the surface of red blood cells. nih.govreactome.orgbbguy.org
FUT2 (Secretor transferase): The FUT2 or Se gene is expressed in secretory epithelial cells. nih.govreactome.org The enzyme it encodes, galactoside 2-α-L-fucosyltransferase 2, specifically mediates the transfer of fucose to the terminal galactose of the type 1 chain precursor (Galβ1-3GlcNAc-R). reactome.orgyoutube.com This action forms the H antigen type 1, which is found in secretions like saliva and plasma. nih.govreactome.org Individuals with at least one functional FUT2 allele are known as "secretors." nih.gov
Therefore, the synthesis of the H antigen type 1 chain is critically dependent on the activity of the FUT2 enzyme.
| Enzyme | Gene | Primary Substrate | Product Location |
| FUT1 (H transferase) | FUT1 (H) | Type 2 Chain | Red Blood Cells |
| FUT2 (Secretor transferase) | FUT2 (Se) | Type 1 Chain | Secretions |
Terminal Glycosyltransferase Activity: Human ABO(H) Blood Group A Glycosyltransferase (A Transferase)
Once the H antigen type 1 is formed, it serves as the acceptor substrate for the final step in the biosynthesis of the blood group A antigen. This step is catalyzed by the human ABO(H) blood group A glycosyltransferase, commonly known as A transferase. nih.govnih.govproteopedia.org This enzyme is encoded by the A allele of the ABO gene located on chromosome 9. wikipedia.orgyoutube.comwikipedia.org The A transferase is classified as an N-acetylgalactosaminyltransferase. proteopedia.orgdoccheck.com
Specificity for N-acetylgalactosamine (GalNAc) Transfer
The defining function of the A transferase is to catalyze the transfer of a specific sugar molecule, N-acetylgalactosamine (GalNAc), from a donor molecule, UDP-GalNAc, to the H antigen acceptor. glycopedia.euwikipedia.orgoup.com The GalNAc is attached via an α1-3 linkage to the same galactose residue of the H antigen that carries the fucose. glycopedia.eunih.gov This addition converts the H antigen into the A antigen, creating the terminal trisaccharide structure that defines blood group A specificity. glycopedia.euproteopedia.org The presence of manganese ions (Mn2+) is required as a cofactor for this enzymatic reaction. glycopedia.eu
Recognition of Fucosylated Type 1 H Antigen Acceptor Substrate
The A transferase must specifically recognize the H antigen to perform its catalytic function. Structural studies have revealed that this recognition is a nuanced process. Although both the A and B transferases utilize the H antigen as a substrate, their subtle differences in amino acid sequence lead to different donor sugar specificities. wikipedia.orgnih.gov
Crucially, the fucose residue on the H antigen is required for efficient catalysis. nih.govresearchgate.net However, structural analyses from X-ray crystallography show that the enzyme's recognition of the acceptor substrate is dominated by interactions with the central galactose residue of the H antigen. nih.govresearchgate.net This highlights the fucose as an essential component for proper positioning and catalytic activity rather than the primary binding determinant.
Molecular Enzymology of A Transferase Catalysis
Enzymatic catalysis is fundamentally a process of lowering the activation energy of a reaction. nih.govnih.gov For the A transferase, this involves precise binding of both the UDP-GalNAc donor and the H antigen acceptor in the active site to facilitate the transfer of the GalNAc moiety. ncert.nic.intechniques-ingenieur.fr
Substrate Binding Sites and Catalytic Residues
The active site of the A transferase is a pocket where the substrates bind. The A transferase (GTA) and its homologous B transferase (GTB) are remarkably similar, differing by only four amino acid residues. wikipedia.orgwikipedia.orgrcsb.org These differing residues are located at positions 176, 235, 266, and 268. wikipedia.org While it was initially thought these residues were solely responsible for recognizing the donor sugar (UDP-GalNAc vs. UDP-Gal), further research has shown they also influence acceptor binding. nih.gov
Detailed research findings indicate:
Residues 266 and 268 are critical in determining the specificity for the donor sugar. In A transferase, these are Leucine (B10760876) (Leu) and Glycine (Gly) respectively. nih.govnih.gov The larger side chain of Methionine at position 266 in the B transferase sterically hinders the binding of the bulkier GalNAc donor, favoring the smaller galactose.
Residues at positions 235 (Glycine in GTA) and 266 (Leucine in GTA) have been shown to significantly influence the binding of the H antigen acceptor substrate and the subsequent sugar transfer. nih.govresearchgate.net
Like many glycosyltransferases, the catalytic mechanism is believed to involve an acidic residue, such as aspartate or glutamate, which acts as a general base to activate the acceptor's hydroxyl group for nucleophilic attack. nih.gov
Donor Substrate (UDP-GalNAc) Utilization
The biosynthesis of the blood group A antigen is a precise enzymatic process that relies on the specific transfer of a monosaccharide to a precursor structure. glycopedia.eu The final and defining step in the synthesis of the A antigen is catalyzed by the A-transferase (α-1,3-N-acetylgalactosaminyltransferase), an enzyme encoded by the A allele of the ABO gene locus. nih.govnih.gov This enzyme facilitates the transfer of an N-acetylgalactosamine (GalNAc) residue from a high-energy donor substrate, Uridine diphosphate (B83284) N-acetylgalactosamine (UDP-GalNAc), to a specific acceptor molecule. glycopedia.euwikipedia.org
The acceptor molecule is the H antigen, which serves as the common precursor for both A and B antigens. researchgate.netyoutube.com The A-transferase specifically attaches the GalNAc moiety in an α(1,3)-linkage to the terminal galactose (Gal) residue of the H antigen structure. nih.gov This reaction is critically dependent on the presence of manganese ions (Mn²⁺), which act as an essential cofactor for the glycosyltransferase's catalytic activity. glycopedia.eu The utilization of UDP-GalNAc is exclusive to the A-transferase; the corresponding B-transferase uses UDP-galactose to create the B antigen, highlighting the high specificity of these enzymes for their respective sugar donors. glycopedia.eunih.gov The entire biosynthetic event occurs within the Golgi apparatus, where glycosyltransferases are sequentially arranged to build complex carbohydrate structures on glycoproteins and glycolipids. glycopedia.eu
| Component | Role in Biosynthesis |
| Enzyme | A-transferase (α-1,3-N-acetylgalactosaminyltransferase) |
| Donor Substrate | UDP-GalNAc (Uridine diphosphate N-acetylgalactosamine) wikipedia.org |
| Acceptor Substrate | H antigen (Fucα1-2Gal-R) youtube.com |
| Transferred Sugar | N-acetylgalactosamine (GalNAc) glycopedia.eu |
| Linkage Formed | α1,3-glycosidic linkage researchgate.net |
| Cofactor | Manganese (Mn²⁺) glycopedia.eu |
Structural Basis of Differential Recognition of Type 1 H Acceptors
The ability of the A-transferase (GTA) to distinguish and specifically glycosylate the H antigen, while the B-transferase (GTB) glycosylates the same precursor with a different sugar, is rooted in subtle yet critical differences in their amino acid sequences. These two enzymes differ by only four amino acid residues, which dictate their specificity for both the sugar donor (UDP-GalNAc vs. UDP-Gal) and the H antigen acceptor. nih.gov The H antigen itself can be built upon various underlying core chains, with the Type 1 and Type 2 chains being the most common. nih.gov The Type 1 H antigen features a terminal Galactose linked β1-3 to N-acetylglucosamine (Galβ1-3GlcNAc), whereas the Type 2 chain has a β1-4 linkage. nih.govglycopedia.eu
The A-transferase must recognize the terminal Fucα1-2Gal disaccharide of the H antigen structure, which is the minimal required acceptor. glycopedia.eu The structural basis for this recognition lies within the catalytic pocket of the enzyme. Studies involving crystallographic analysis and molecular modeling have shown that specific residues, such as Gly266 and Ala268 in the A-transferase, are crucial determinants for donor substrate specificity. nih.gov These residues create a binding pocket that accommodates the N-acetyl group of GalNAc from the UDP-GalNAc donor, a feature the B-transferase's pocket cannot accept as efficiently. nih.gov This precise fit ensures that only GalNAc is transferred. The recognition of the Type 1 H acceptor is a cooperative process where the enzyme's three-dimensional structure provides contact points for the fucose and terminal galactose of the H antigen, orienting the 3-hydroxyl group of the galactose for nucleophilic attack on the anomeric carbon of the UDP-GalNAc-bound sugar. This precise spatial arrangement ensures the regioselective and stereoselective formation of the α1,3-linkage that defines the blood group A antigen.
In Vitro Enzymatic and Chemoenzymatic Synthesis of Blood Group A Antigen Hexaose Type 1
The complex, branched structure of the this compound makes its total chemical synthesis a challenging endeavor that requires numerous protection, deprotection, and activation steps. nih.govnih.gov As a result, enzymatic and chemoenzymatic approaches have emerged as powerful and efficient alternatives. nih.gov These methods leverage the high specificity and efficiency of glycosyltransferases to build the oligosaccharide chain under mild reaction conditions, circumventing the need for laborious protecting group manipulations. nih.gov Chemoenzymatic synthesis combines the advantages of chemical synthesis for creating a core structure or linker with the precision of enzymatic glycosylation for subsequent chain elongation. nih.govoup.com
Recombinant Glycosyltransferase Expression and Purification for Synthetic Applications
A prerequisite for the successful enzymatic synthesis of blood group antigens is the availability of the necessary glycosyltransferases in sufficient quantities. nih.gov The production of these enzymes is achieved through recombinant DNA technology. nih.govnih.gov A synthetic gene encoding the human A-transferase is often optimized for expression in a host system, most commonly the bacterium Escherichia coli. nih.gov To facilitate secretion and simplify purification, the enzyme's native membrane-anchoring domain is typically replaced with a bacterial secretory signal, such as the ompA signal peptide, which directs the active enzyme to the periplasm. nih.gov
Following expression, the recombinant glycosyltransferase is purified from the cell lysate or periplasmic fraction. nih.govcapes.gov.br A common and effective method is UDP-hexanolamine affinity chromatography, which utilizes the enzyme's affinity for its UDP-sugar donor substrate. nih.govcapes.gov.br The purified recombinant enzyme's activity and substrate specificity are then verified to ensure they are comparable to the native enzyme found in human plasma. nih.govcapes.gov.br This methodology allows for the large-scale production of highly active and pure glycosyltransferases essential for synthetic applications. nih.gov
| Step | Description | Purpose |
| Gene Synthesis | A synthetic gene for the human glycosyltransferase (e.g., A-transferase) is created. | To optimize codon usage for the expression host and allow for modifications. |
| Cloning | The gene is inserted into an expression vector, often with a tag for purification or a signal peptide for secretion (e.g., ompA). nih.gov | To introduce the gene into the host organism for protein production. |
| Expression | The gene is expressed in a host system like E. coli. nih.gov | To produce large quantities of the recombinant enzyme. |
| Purification | The enzyme is isolated from the host cells using techniques like affinity chromatography (e.g., UDP-hexanolamine). nih.govcapes.gov.br | To obtain a pure and active enzyme for use in synthesis. |
Synthetic Strategies for Mimicking Biological Glycosylation Pathways
Synthetic strategies for producing the this compound aim to replicate the stepwise, modular fashion of natural biosynthesis. nih.gov These methods primarily rely on Leloir-type glycosyltransferases, which use nucleotide-activated sugars as donors. nih.gov
One powerful approach is one-pot multi-enzyme synthesis . This strategy involves combining several enzymes in a single reaction vessel along with the necessary acceptor and sugar donor substrates. For the A antigen, this could involve a fucosyltransferase to create the H antigen from a precursor, followed by the A-transferase to add the terminal GalNAc. This method is highly efficient as it avoids intermediate purification steps.
A more controlled method is stepwise enzymatic synthesis . In this approach, each glycosylation step is performed sequentially. For example, a chemically synthesized Type 1 precursor chain is first acted upon by a fucosyltransferase (like FUT2) with GDP-fucose to yield the H type 1 antigen. After this reaction, the A-transferase and UDP-GalNAc are added to complete the synthesis of the A antigen determinant. researchgate.net This allows for better control and characterization of intermediates. Chemoenzymatic strategies often begin with a chemically synthesized, spacered oligosaccharide that is then elaborated by one or more glycosyltransferases to yield the final, complex glycan. researchgate.netoup.com These approaches have been successfully used to generate not only the native antigens but also derivatives conjugated to fluorophores or biotin (B1667282) for use in biochemical assays and diagnostics. nih.gov
Genetic and Molecular Basis of Blood Group a Antigen Hexaose Type 1 Expression
Genomic Organization of the ABO Locus on Chromosome 9 (9q34.1)
The human ABO gene is situated on the long arm of chromosome 9, specifically at band 9q34.2. wikipedia.orgresearchgate.net The gene's structure consists of seven exons and six introns, with the entire coding sequence spanning over 18 kilobases (kb) of genomic DNA. researchgate.netnih.govnih.gov The size of the exons varies, ranging from 28 to 688 base pairs. nih.gov A significant portion of the coding sequence, which dictates the catalytic domain of the resulting enzyme, is located in the final and largest exon, exon 7. researchgate.netnih.gov This genomic organization is fundamental to understanding how different alleles arise and how gene expression is regulated.
Allelic Polymorphisms and Single Nucleotide Variants (SNVs) Defining A, B, and O Phenotypes
The ABO blood group system is defined by three primary alleles: A, B, and O. nih.gov The A and B alleles are codominant, while the O allele is recessive. researchgate.net The distinction between these alleles is determined by specific single nucleotide polymorphisms (SNPs) within the gene. nih.gov The most common O allele is characterized by a single-base deletion of a guanine (B1146940) at position 261 in exon 6. nih.govyoutube.com This deletion causes a frameshift mutation, leading to a premature stop codon and the production of a truncated, non-functional protein. wikipedia.orgyoutube.com Consequently, the precursor H antigen is not modified in individuals with blood type O. wikipedia.orgyoutube.com
The A allele encodes a functional glycosyltransferase known as α-1,3-N-acetylgalactosaminyltransferase, or A-transferase. wikipedia.orgyoutube.com This enzyme's specific function is to catalyze the transfer of an N-acetylgalactosamine (GalNAc) sugar residue from a donor molecule, UDP-GalNAc, to the H antigen precursor. wikipedia.orgyoutube.com This enzymatic addition creates the A antigen, which defines the blood group A phenotype. youtube.com
The functional difference between the A-transferase and the B-transferase (encoded by the B allele) is remarkably subtle, stemming from just four amino acid substitutions. wikipedia.org These changes, resulting from specific SNPs, alter the enzyme's substrate specificity, allowing the A-transferase to bind GalNAc, whereas the B-transferase binds D-galactose.
Table 1: Key Allelic Variations in the ABO Gene
| Allele | Key Genetic Variation | Consequence | Enzyme Activity |
|---|---|---|---|
| A Allele | Specific SNPs in exons 6 and 7 leading to key amino acid residues (e.g., Leu266, Gly268). | Produces functional A-transferase. | Catalyzes the addition of N-acetylgalactosamine to the H antigen. wikipedia.orgyoutube.com |
| B Allele | Specific SNPs in exons 6 and 7 leading to key amino acid residues (e.g., Met266, Ala268). | Produces functional B-transferase. | Catalyzes the addition of D-galactose to the H antigen. youtube.comwikipedia.org |
| O Allele | Single guanine deletion at position 261 (c.261delG) in exon 6. | Frameshift mutation and premature stop codon. | Produces a truncated, non-functional protein. wikipedia.orgnih.govyoutube.com |
The expression level of the A antigen is not uniform among all individuals with the A allele. Various subgroup alleles are associated with weaker or reduced antigen expression. nih.gov These weak phenotypes, such as A3, Ax, and Am, often result from mutations within the ABO gene that reduce the efficiency or stability of the A-transferase. nih.govnih.gov For instance, certain missense mutations in the catalytic domain can diminish the enzyme's activity, leading to fewer A antigens on the cell surface. nih.gov Studies have shown a clear correlation between specific DNA sequence variations in the coding region and the quantity of A antigen expressed. nih.gov Furthermore, mutations in regulatory regions of the gene can also down-regulate its transcription, resulting in lower levels of A-transferase and, consequently, weaker A antigen expression. nih.gov
Transcriptional Regulation of ABO Gene Expression
The synthesis of A-transferase is tightly controlled at the transcriptional level, ensuring cell-type-specific expression. This regulation involves a complex interplay of promoter regions, distant regulatory elements known as enhancers, and the transcription factors that bind to them. nih.govbohrium.comkarger.com
The transcription of the ABO gene is initiated and controlled by several key DNA sequences:
Proximal Promoter: Located within a CpG island and situated between -150 and -2 base pairs relative to the translation start site, this region acts as a constitutive promoter, driving baseline gene expression. bohrium.comresearchgate.net Its activity is crucial for transcription in all cell types that express ABO antigens.
Erythroid Cell-Specific Enhancer: A critical regulatory region has been identified approximately 5.8 kb upstream (+5.8-kb site) from the transcription start site. nih.govkarger.com This enhancer is specifically active in erythroid (red blood cell) lineages. karger.com
Epithelial Cell-Specific Enhancer: Another key enhancer is located about 22.6 kb upstream (+22.6-kb site). bohrium.comkarger.com This element governs the high level of ABO gene expression seen in epithelial cells. bohrium.comnih.gov
Negative Regulatory Elements: Research has also identified repressive regions, both just upstream of the promoter and in the 3' flanking region downstream of the gene, which can negatively regulate or fine-tune ABO transcription. nih.govnih.gov
The activity of the promoter and enhancer elements is dependent on their interaction with specific protein transcription factors. The cell-type-specific expression of the ABO gene is largely determined by the presence of these factors within a given cell. nih.gov
Sp1 (Specificity protein 1): This ubiquitous transcription factor binds to the GC box within the proximal promoter region and is considered essential for its constitutive activity in both erythroid and epithelial cells. bohrium.comoup.com
GATA-1 and GATA-2: These are erythroid-specific transcription factors that bind to the +5.8-kb enhancer. karger.comnih.gov Their binding is required for high-level ABO expression in red blood cell precursors. karger.com A decline in the expression of GATA-2 during erythroid differentiation has been linked to a corresponding reduction in ABO expression. karger.com
RUNX1 (Runt-related transcription factor 1): This factor also binds to the +5.8-kb site and works in concert with GATA factors to regulate expression in the erythroid lineage. bohrium.comkarger.com
Elf5 (E74-like factor 5): This is an epithelial-specific transcription factor that interacts with the +22.6-kb enhancer, driving ABO expression in epithelial tissues. karger.comnih.gov
The coordinated action of these transcription factors on their respective binding sites dictates the precise level and location of A-transferase synthesis, and ultimately, the expression of the Blood group A antigen hexaose type 1.
Table 2: Regulatory Elements and Associated Transcription Factors for the ABO Gene
| Regulatory Element | Location | Cell-Type Specificity | Key Transcription Factors |
|---|---|---|---|
| Proximal Promoter | -150 to -2 bp from translation start | Constitutive (Erythroid, Epithelial) | Sp1 bohrium.comoup.com |
| Enhancer (+5.8-kb site) | +5.8 kb upstream | Erythroid | GATA-1, GATA-2, RUNX1 karger.comnih.gov |
| Enhancer (+22.6-kb site) | +22.6 kb upstream | Epithelial | Elf5 karger.comnih.gov |
| Negative Regulatory Region | Upstream of promoter & 3' flanking region | Erythroid, Epithelial | Unidentified factors nih.govnih.gov |
Genetic Basis of A Subgroups (e.g., A1, A2) and their Impact on Glycan Structures
The A blood group is not entirely uniform and is further divided into subgroups, with A1 and A2 being the most common. nih.gov These subgroups arise from different alleles of the ABO gene, which encode A-transferases with varying efficiencies and lead to distinct glycan structures on the cell surface. nih.govoup.com
The A1 allele is considered the consensus or "main" allele and codes for a highly efficient α-1,3-N-acetylgalactosaminyltransferase. madsci.org This enzyme effectively converts H antigen precursors into A antigens, resulting in a high density of A antigens on the red blood cell surface. nih.gov
The A2 allele , in contrast, encodes a less efficient enzyme. glycopedia.eu This reduced efficiency is primarily due to a single nucleotide substitution (467C>T) leading to an amino acid change (proline to leucine (B10760876) at position 156) and a deletion (1061delC) that causes a frameshift, extending the protein's reading frame. madsci.org Consequently, individuals with the A2 subgroup have a lower density of A antigens on their red blood cells, approximately 4 to 5 times less than A1 individuals. nih.gov
These genetic differences translate into distinct glycan structures. The A1 transferase can act on a broader range of H antigen precursor chains, including type 3 and type 4 chains, leading to the formation of repetitive A epitopes (type 3 chain A). nih.govresearchgate.net The A2 transferase, however, is less effective at utilizing these more complex precursors. nih.gov A key difference lies in the expression of A type 4 glycolipids, which are present in A1 phenotypes but virtually undetectable in A2 phenotypes. researchgate.net This results in A2 cells having a higher amount of unmodified H antigen compared to A1 cells. researchgate.net
The structural differences between A1 and A2 antigens can be summarized by the types of precursor chains they are built upon. While both A1 and A2 transferases can synthesize the basic type 2 A structure, the A1 enzyme's ability to create more complex structures, particularly on type 3 and 4 chains, is what distinguishes the A1 phenotype. nih.govnih.gov
Table 2: Comparison of A1 and A2 Subgroups
| Feature | A1 Subgroup | A2 Subgroup |
|---|---|---|
| Encoded Enzyme | Highly efficient α-1,3-N-acetylgalactosaminyltransferase madsci.org | Less efficient α-1,3-N-acetylgalactosaminyltransferase glycopedia.eu |
| A Antigen Density | High nih.gov | Low (4-5 times less than A1) nih.gov |
| Glycan Structures | Synthesizes A antigens on various precursor chains, including type 3 and 4 nih.govresearchgate.net | Less efficient at utilizing complex precursors; A type 4 glycolipids are virtually undetectable nih.govresearchgate.net |
| Unmodified H Antigen | Lower amount | Higher amount researchgate.net |
Biological Roles and Functional Glycobiology of Blood Group a Antigen Hexaose Type 1
Cellular and Tissue Distribution Beyond Erythrocytes
While intrinsically linked to the ABO blood group system defined by erythrocyte surface antigens, the Blood group A antigen hexaose type 1 is also expressed on other cell types and found in secretions, indicating a broader physiological significance. researchgate.netcreative-biolabs.com The expression of these carbohydrate antigens, or glycans, is not confined to red blood cells but is widespread throughout human tissues. glycoforum.gr.jp
Expression on Epithelial and Endothelial Cell Surfaces
The A and B antigens are known to be expressed on the surface of epithelial cells. asm.orgnih.gov The genetic regulation of the ABO genes is cell-type specific, with distinct mechanisms governing their expression in epithelial cells compared to erythroid cells. nih.gov This expression on epithelial surfaces is significant, as these tissues form the primary interface between the body and the external environment. nih.gov
Furthermore, histo-blood group A antigens are found on vascular endothelial cells, the cells lining the interior surface of blood vessels. asm.org Studies have shown that under certain conditions, such as inflammation at wound sites, the expression of A-type antigens on vascular endothelial cells can be remarkably elevated. glycoforum.gr.jp The specific type of antigen expressed can be tissue-specific; for instance, type 1 chain antigens are predominantly found in tissues derived from the endoderm. glycoforum.gr.jp
Presence in Secretions (e.g., Human Milk Oligosaccharides)
In individuals with a functional secretor (FUT2) gene, histo-blood group antigens (HBGAs), including the A antigen, are secreted into bodily fluids such as saliva, intestinal secretions, and human milk. asm.orgnih.govashpublications.org These secreted glycans are a major component of human milk oligosaccharides (HMOs). oup.comlongdom.org HMOs are the third most abundant solid component in human milk and are largely indigestible by the infant. asm.orgoup.comlongdom.org Instead of serving as a direct nutritional source, they function as prebiotics, selectively promoting the growth of beneficial gut bacteria like Bifidobacterium. asm.orgoup.com The specific composition of HMOs in a mother's milk is complex and varies depending on genetic factors, primarily the mother's secretor (FUT2) and Lewis (FUT3) gene status. asm.orgnih.govlongdom.org
Role in Cell-Cell Recognition and Intercellular Communication
Glycosphingolipids, the class of molecules to which blood group antigens belong, are crucial in mediating cell-cell recognition and communication. ashpublications.orgwikipedia.orgnih.gov These molecules, with their carbohydrate chains extending from the cell surface, can interact with proteins (lectins) or other carbohydrates on adjacent cells, facilitating adhesion and signaling processes. wikipedia.orgoup.com The specific patterns of glycans on a cell surface act as markers, allowing cells to identify one another. nih.govoup.com This recognition is fundamental to tissue formation and integrity, as well as immune surveillance, where the immune system distinguishes the body's own cells ("self") from foreign entities. glycoforum.gr.jpnih.gov While the exact function of many blood group antigens remains to be fully elucidated, their role as cell surface recognition molecules is a key aspect of their biology. wikipedia.orgnih.gov The expression of A and B antigens can modulate the interactions of other cell surface molecules, such as those that bind sialic acid, by organizing them into specific clusters on the cell membrane, thereby influencing cellular interactions without being a direct ligand themselves. oup.com
Involvement in Host-Pathogen Interactions
The expression of blood group antigens on mucosal surfaces and in secretions makes them a primary point of contact for invading microorganisms. Consequently, the this compound plays a significant role in determining host susceptibility to various viral and bacterial pathogens by acting as a receptor or ligand for their attachment. nih.gov
Ligand for Viral Adhesion (e.g., Norovirus, Rabbit Hemorrhagic Disease Virus)
Many viruses have evolved to recognize specific HBGAs as receptors to initiate infection. nih.gov
Norovirus: Human noroviruses, a major cause of acute gastroenteritis, exhibit strain-specific binding to HBGAs. ashpublications.orgnih.gov Several norovirus strains are classified within a binding group that specifically recognizes the A and/or B antigens. nih.gov The interaction between the virus and these carbohydrate ligands is a critical step for infection. ashpublications.org Interestingly, HBGA-like substances that can bind norovirus particles have even been found in produce like romaine lettuce, suggesting a mechanism for foodborne transmission.
Rabbit Hemorrhagic Disease Virus (RHDV): This highly lethal calicivirus, which affects rabbits, also uses HBGAs as attachment factors. wikipedia.org Studies have demonstrated that RHDV can bind to blood group A and H type 2 antigens in a strain-dependent fashion. wikipedia.orgnih.gov This binding is crucial for the virus to successfully infect the host, and rabbits that lack the appropriate HBGA ligands have shown resistance to lethal infection at lower viral doses. wikipedia.org The evolution of RHDV has even shown a selection for strains capable of binding the A antigen. wikipedia.org
| Virus | Binding Specificity | Implication of Interaction |
| Human Norovirus | Strain-specific, with some strains binding to A and B antigens. nih.gov | Acts as a receptor/co-receptor for viral attachment, facilitating infection. ashpublications.org |
| Rabbit Hemorrhagic Disease Virus (RHDV) | Strain-dependent binding to A and H type 2 antigens. wikipedia.orgnih.gov | Functions as an attachment factor, with the ability to bind the A antigen being an acquired trait in most genotypes. wikipedia.org |
Receptor for Bacterial Adherence (e.g., Helicobacter pylori)
The relationship between ABO blood group and susceptibility to Helicobacter pylori, a bacterium linked to gastritis and peptic ulcers, has been a subject of extensive research. nih.gov While a direct role for the this compound as the primary receptor is less defined than for some viruses, the ABO system is clearly implicated in the host-pathogen interaction.
Research indicates that H. pylori possesses an outer membrane protein, the blood group antigen-binding adhesin (BabA), which mediates adherence to the gastric epithelium. nih.gov This adhesin has been shown to bind to the Lewis b (Leᵇ) antigen, which is expressed on the gastric mucosa of secretor-positive individuals. nih.gov The synthesis of Leᵇ is biochemically linked to the H antigen, the precursor to the A antigen. Epidemiological studies have frequently noted a higher incidence of peptic ulcers in individuals with blood group O, who express abundant H antigen. It is proposed that the binding of H. pylori to H and Leᵇ antigens on the gastric mucosa facilitates persistent colonization by the bacteria. nih.gov Therefore, while not always the direct binding site, the A antigen is part of the larger HBGA landscape that influences H. pylori adherence and subsequent infection.
| Bacterium | Primary Adhesin/Receptor System | Role of the ABO System |
| Helicobacter pylori | The bacterial adhesin BabA binds to the Lewis b (Leᵇ) antigen on gastric epithelial cells. nih.gov | The expression of ABH and Lewis antigens on the gastric mucosa influences bacterial colonization. nih.gov Blood group O individuals, with high levels of the precursor H antigen, show increased susceptibility to related diseases like peptic ulcers. |
Immunological Antigenicity and Antibody Recognition
The blood group A antigen is a critical determinant in transfusion medicine and transplantation, primarily due to its potent antigenicity. The immune system's interaction with this glycan is characterized by highly specific antibody recognition and well-defined mechanisms of self-tolerance and non-self recognition.
Specificity of Anti-A Antibodies Toward Type 1 A Antigen
The immune system produces antibodies, known as anti-A antibodies, that exhibit remarkable specificity for the blood group A antigen. This specificity is crucial, as the structural difference between the A and B blood group antigens is merely the substitution of an N-acetylgalactosamine (GalNAc) group in the A antigen with a galactose (Gal) group in the B antigen. frontiersin.org
The recognition of the A antigen by antibodies is a precise molecular event. Studies using monoclonal antibodies have demonstrated varying specificities for different A antigen structures. For instance, the murine monoclonal antibody CLH6 was found to react preferentially with the type 1 A chain structure. nih.gov Computational modeling and molecular dynamics simulations have provided insights into the structural basis of this specificity. The binding affinity of anti-A antibodies is significantly influenced by key interactions within the antibody's binding site. frontiersin.org A critical interaction involves a hydrogen bond between an amino acid residue, such as Histidine (HisL49), and the carbonyl moiety of the terminal GalNAc residue of the A antigen. frontiersin.org This specific bond contributes substantially to the binding energy, resulting in a strong preference for the A antigen over the B antigen, with a calculated difference in binding preference of approximately 4 kcal/mol. frontiersin.org
This high degree of specificity ensures that anti-A antibodies, present in individuals with blood types B and O, can effectively identify and target red blood cells expressing the A antigen, leading to agglutination and subsequent cell lysis in mismatched blood transfusions. frontiersin.orgalivedx.com
Table 1: Key Factors in Anti-A Antibody Specificity
| Interacting Component (Antibody) | Interacting Component (A Antigen) | Type of Interaction | Significance |
|---|---|---|---|
| Variable Fragment (Fv) | Terminal N-acetylgalactosamine (GalNAc) | Hydrogen Bonding | Primary determinant of specificity for antigen A over antigen B. frontiersin.org |
| Antibody Combining Site | Trisaccharide of A Antigen | Shape-complementarity | Accommodates the A antigen structure snugly, while the B antigen fits less favorably. frontiersin.org |
Mechanisms of Immunological Tolerance and Allorecognition
The ABO blood group system is a classic example of immunological tolerance and allorecognition. Tolerance refers to the immune system's unresponsiveness to its own antigens, while allorecognition is the recognition of and response to alloantigens—antigens from a genetically different individual of the same species. wikipedia.orgwikipedia.org
Immunological Tolerance: Individuals with blood group A are tolerant to the A antigen. This self-tolerance is established through central and peripheral mechanisms. wikipedia.orgnumberanalytics.com
Central Tolerance: During the development of immune cells (T and B lymphocytes) in the primary lymphoid organs (thymus and bone marrow), cells that strongly recognize self-antigens like the A antigen are eliminated through a process called clonal deletion or are functionally inactivated (anergy). nih.govclinicalgate.com This ensures that the mature lymphocytes released into the circulation will not mount an attack against the body's own cells. numberanalytics.com Studies on human B cells have shown that B cells specific for self A/B antigens are largely absent, suggesting that tolerance is maintained either by a highly resistant anergic state or through clonal deletion. nih.gov
Peripheral Tolerance: If any self-reactive lymphocytes escape central tolerance, peripheral mechanisms in other tissues and lymph nodes act as a failsafe. wikipedia.org Regulatory T cells (Tregs) play a crucial role in actively suppressing the activation and function of any stray autoreactive cells, thus maintaining unresponsiveness to self-antigens like the blood group A antigen. akadeum.com
Allorecognition: In contrast, individuals with blood types B or O perceive the A antigen as foreign. When exposed to A antigens, for example through a mismatched blood transfusion or organ transplant, their immune system mounts a robust response. frontiersin.org This allorecognition can occur through several pathways: wikipedia.orgfrontiersin.orgnih.gov
Direct Allorecognition: The recipient's T cells directly recognize intact major histocompatibility complex (MHC) molecules presenting the A antigen on the surface of donor cells. frontiersin.orgnih.gov
Indirect Allorecognition: The recipient's own antigen-presenting cells (APCs) internalize, process, and present fragments of the foreign A antigen on their own MHC molecules to activate T cells. wikipedia.orgnih.gov This pathway is particularly important in chronic rejection. wikipedia.org
The pre-existence of "natural" anti-A antibodies in individuals who lack the A antigen is thought to arise from immune responses to A-like antigens found on common environmental bacteria and other microbes. frontiersin.org
Glycan-Protein Interactions and Ligand Binding Studies
The biological activity of the this compound is often mediated through its interactions with a class of carbohydrate-binding proteins known as lectins. These interactions are highly specific and have significant functional consequences.
Carbohydrate-Binding Protein (Lectin) Interactions
Lectins are proteins that bind specifically to carbohydrate structures. wikipedia.orglornelabs.com This specific binding property makes them invaluable tools in biology and medicine, particularly in the field of immunohematology for blood typing. bbguy.orgnih.gov Several lectins have been identified that show high specificity for the A antigen.
The most well-known A-specific lectin is derived from the seeds of Dolichos biflorus. lornelabs.comnih.gov This lectin is routinely used in blood banks as an anti-A1 reagent to differentiate the A1 subgroup from other A subgroups (like A2), as it causes strong agglutination of A1 red blood cells. lornelabs.com Another lectin with specificity for the A antigen is from the snail Helix pomatia. nih.gov This lectin is often used in immunohistochemistry to detect the presence of A antigens in tissue sections. nih.gov The binding of these lectins is specific to the terminal N-acetylgalactosamine residue that defines the A antigen. nih.gov
Table 2: Lectins with Specificity for Blood Group A Antigen
| Lectin Source | Common Name | Specificity | Application |
|---|---|---|---|
| Dolichos biflorus | Horse gram | Anti-A1 | Differentiates A1 from A2 blood subgroups in blood banking. lornelabs.comnih.gov |
| Helix pomatia | Roman snail | Anti-A | Detects A antigen in tissue staining (immunohistochemistry). nih.gov |
| Sophora japonica | Japanese pagoda tree | Anti-A+B | Cross-reacts with both A and B antigens. nih.gov |
Functional Consequences of Glycan Modifications
Glycans are not static structures; they can undergo various chemical modifications after their initial synthesis. nih.gov These "post-glycosylational modifications"—such as acylation, methylation, sulfation, or phosphorylation—can dramatically alter the glycan's structure and, consequently, its biological function. nih.gov
While the core structure of the this compound is well-defined, further modifications to this structure can have significant functional impacts. Changes in the acylation levels of glycans, for example, can affect molecular recognition, solubility, and hydrophobicity. nih.gov Such modifications can serve as a fundamental mechanism for modulating cellular behavior, including the binding affinity of the glycan for its corresponding lectins or antibodies. nih.gov
For instance, a modification at a specific site on the hexaose chain could either enhance or inhibit its binding to an anti-A antibody or a lectin like Dolichos biflorus. This modulation of interaction could, in turn, affect cell-cell recognition, adhesion, and signaling processes where the A antigen is involved. wikipedia.orgoup.com In a pathological context, cancer cells often exhibit altered glycosylation patterns on their surface. mdpi.com These changes can unmask or create new glycan epitopes, or modify existing ones like the A antigen, which can impact tumor progression and immune surveillance. Therefore, the functional consequences of modifying the blood group A antigen are vast, potentially influencing everything from basic cell adhesion to disease pathogenesis. nih.gov
Advanced Research Applications and Methodological Developments
Chemoenzymatic Synthesis of Blood Group A Antigen Hexaose Type 1 Analogs and Derivatives
The chemoenzymatic synthesis approach provides a powerful pathway to produce complex oligosaccharides like the Blood Group A antigen. nih.gov This method combines the precision of enzymatic reactions with the versatility of chemical synthesis, avoiding the extensive use of protecting groups often required in purely chemical methods. nih.gov Key enzymes in this process include glycosyltransferases, which assemble the monosaccharide units under mild conditions. nih.gov
Biotinylation, the process of attaching biotin (B1667282) to a molecule, is a cornerstone technique for affinity studies. The synthesis of biotinylated this compound creates a high-affinity probe for detection and purification. This is often achieved by linking biotin to the reducing end of the hexaose via a spacer arm. Commercially available versions of this compound demonstrate its utility in research. elicityl-oligotech.com The strong and specific interaction between biotin and streptavidin or avidin (B1170675) can be exploited in various applications, such as enzyme-linked immunosorbent assays (ELISAs) and affinity chromatography. One-pot multi-enzyme strategies have been developed for the facile synthesis of similar biotinylated hexasaccharides, highlighting the efficiency of modern chemoenzymatic methods. nih.gov
Available Biotinylated Analogs of this compound elicityl-oligotech.com
this compound linked to biotin (Linker-BT A, B, C)
this compound linked to biotin with a cleavable linker (Linker-CLBT A)
this compound grafted on polyacrylamide (PAA) with biotin
Fluorescently labeled versions of the this compound are indispensable for imaging and detection in biological assays. A common approach involves conjugating a fluorescent dye, such as fluorescein, to the oligosaccharide. elicityl-oligotech.com These fluorescent probes allow for direct visualization of the antigen's localization in cells and tissues and are used in techniques like flow cytometry and fluorescence microscopy. The chemical formula for a fluorescein-linked this compound is C₆₄H₈₆N₄O₃₅S. elicityl-oligotech.com
To elicit a robust immune response for antibody production, small molecules like the this compound (which act as haptens) must be conjugated to a larger, immunogenic carrier protein. biorxiv.org Bovine Serum Albumin (BSA) is a frequently used carrier protein because it is heterologous enough to provoke a strong immune response in model organisms like mice and possesses numerous functional groups for effective conjugation. biorxiv.orgnih.gov These conjugates, such as A-BSA, are used as immunogens to generate specific antibodies and as antigens in screening assays. biorxiv.orgamerigoscientific.comnih.gov The resulting antibodies are crucial for research into ABO-incompatible transplantation and for developing immunoassays. nih.gov
| Conjugate Component | Purpose | Research Application Example |
| This compound | Hapten (the specific epitope to be recognized) | Inducing antibodies for blood group research |
| Bovine Serum Albumin (BSA) | Carrier Protein (to induce immunogenicity) | Facilitating the development of hapten-specific monoclonal antibodies biorxiv.org |
| Complete Conjugate (Hexaose-BSA) | Immunogen / Antigen | Temporarily eliminating B cells that respond to A carbohydrates in mice nih.gov |
Click chemistry refers to a set of highly efficient and specific reactions, with the copper-catalyzed azide-alkyne cycloaddition being a prime example. nih.govnih.gov Functionalizing the this compound with a terminal alkyne group creates a versatile molecule that can be easily and specifically linked to other molecules bearing an azide (B81097) group. nih.gov This method is used for bioconjugation, surface modification, and creating complex molecular probes. nih.govnih.gov While direct examples for the hexaose are emerging, related structures like the Blood group A antigen triose and the Blood group B antigen hexaose type 1 are available with terminal alkyne tags, demonstrating the applicability of this technology to blood group antigens. elicityl-oligotech.comelicityl-oligotech.com This functionalization allows for stable, covalent linkage to surfaces, particles, or detection molecules with high yield and specificity. nih.govthermofisher.com
Development and Utilization of Glycan Arrays for High-Throughput Binding Profiling
Glycan arrays are powerful, high-throughput platforms that allow for the simultaneous screening of interactions between carbohydrates and proteins, antibodies, or even whole cells. zbiotech.com These microarrays feature a collection of different glycans, including Blood Group A antigens, immobilized on a slide. zbiotech.comnih.gov Researchers can apply a sample (e.g., serum or a purified protein) to the array to identify which glycans the components of the sample bind to. zbiotech.com
These arrays are instrumental in:
Identifying the binding partners of glycan-binding proteins.
Profiling the specificity of antibodies that target carbohydrate antigens. nih.gov
Investigating the role of blood group antigens in disease and pathogen interaction. zbiotech.comzbiotech.com
Evaluating donor compatibility for transfusions and transplants. zbiotech.com
A study using a glycan microarray to profile tumor-binding antibodies found that a significant number recognized the Blood Group A antigen, highlighting its relevance as a tumor-associated antigen. nih.gov Another application involves using biotinylated lectins, such as Helix pomatia lectin (HPA), which specifically binds to blood group A antigens, to validate the array's functionality. zbiotech.com
Quantitative Methodologies for this compound in Complex Biological Matrices
Quantifying the expression of blood group antigens in complex biological samples like blood is crucial for clinical diagnostics and research. While classical hemagglutination provides qualitative or semi-quantitative data, more advanced methods offer precise quantification. nih.gov
One novel approach integrates quantum dot (QD) labeling with magnetic beads for the quantitative and multiplexed detection of blood group antigens on red blood cells. nih.gov This method can provide results within 35 minutes and calculates an "R value" based on the fluorescence intensity from the QD labels, allowing for accurate quantification of A and B antigens. nih.gov In a study of 791 samples, this quantum dot fluorescence assay (QFA) demonstrated 100% sensitivity and specificity for detecting A and B antigens. nih.gov
Mass spectrometry-based techniques, such as gas chromatography/mass spectrometry (GC/MS), have also been used to identify and characterize related blood group antigens synthesized in cell cultures, indicating their potential for quantitative analysis. nih.gov Furthermore, DNA-based methods that sequence the genes for the glycosyltransferases responsible for antigen synthesis provide an indirect but definitive way to understand the basis for the antigen's presence. nih.gov
| Methodology | Principle | Application | Key Finding/Advantage |
| Quantum Dot Fluorescence Assay (QFA) | Integration of quantum dot labeling with C1q-magnetic beads to detect antigens on red blood cells. nih.gov | Quantitative blood typing. nih.gov | Provides a quantitative "R value" based on fluorescence; high sensitivity and specificity. nih.gov |
| Glycan Array | High-throughput screening of immobilized glycans against binding partners. zbiotech.comzbiotech.com | Profiling antibody specificity, identifying protein-glycan interactions. nih.gov | A substantial portion of tumor-binding antibodies were found to bind carbohydrate antigens like BG-A. nih.gov |
| DNA Sequencing | Analysis of the nucleic acid sequence of glycosyltransferase genes. nih.gov | Clarifying the genetic background of variant blood group phenotypes. nih.gov | Supplements hemagglutination where it has limitations, such as in recently transfused patients. nih.gov |
| Mass Spectrometry (e.g., GC/MS) | Separation and detection of molecules based on their mass-to-charge ratio. nih.gov | Structural determination and potential quantification of synthesized glycans. nih.gov | Confirmed the in vitro biosynthesis of a type-2 chain H1 determinant from its precursor. nih.gov |
Evolutionary and Comparative Glycobiology of Blood Group a Antigens
Phylogenetic Analysis of ABO Glycosyltransferase Genes Across Mammalian Species
The synthesis of the Blood group A antigen is catalyzed by the A-transferase (α-1,3-N-acetylgalactosaminyltransferase), an enzyme encoded by the ABO gene. Phylogenetic analyses of this gene across a wide range of mammalian species have revealed a deep and complex evolutionary history. nih.govwisc.edu
The A and B alleles, which encode the A- and B-transferases respectively, are not recent human innovations. Instead, they represent an ancient polymorphism that predates the divergence of many primate lineages. nih.govnih.gov This phenomenon, known as trans-species polymorphism, indicates that these alleles have been maintained by balancing selection for millions of years. nih.govresearchgate.net The same two amino acid substitutions in exon 7 of the ABO gene are largely responsible for the differing specificities of the A and B transferases in humans and other primates. nih.gov
In contrast to the ancient A and B alleles, the O alleles, which encode non-functional transferases, have arisen independently multiple times in different primate lineages through various inactivating mutations. wikipedia.org This suggests that while the presence of A and/or B antigens has been under long-term selective pressure, the loss of function (O phenotype) is a more recent and recurrent evolutionary event. wikipedia.org
Phylogenetic trees of the ABO gene show a clustering of A alleles from different primate species, and similarly for B alleles, supporting their shared ancestry. wisc.eduresearchgate.net For instance, the A allele in humans is more closely related to the A allele in chimpanzees than it is to the human B allele. wisc.edu This provides strong evidence against the alternative hypothesis of convergent evolution, where the A and B specificities would have evolved independently in each species. nih.gov
Phylogenetic Insights into Mammalian ABO Glycosyltransferase Genes
| Mammalian Group | Key Findings from Phylogenetic Analysis | Supporting Evidence |
|---|---|---|
| Primates (Hominoids, Old World Monkeys) | A and B alleles represent an ancient trans-species polymorphism, maintained for over 20 million years. nih.govglycopedia.eu O alleles have arisen independently multiple times. wikipedia.org | Shared amino acid substitutions in A and B transferases across species. nih.gov Phylogenetic trees show clustering of A alleles and B alleles from different species. wisc.edu |
| New World Monkeys | Presence of A and B alleles with the same genetic basis for specificity as in hominoids. nih.gov | Sequencing of ABO gene in species like marmosets and howler monkeys. nih.gov |
| Rodents (e.g., Mouse) | Mice possess a gene with homology to the human ABO gene, but its expression and the resulting antigens can differ. anthropogeny.org Some studies indicate the presence of B-like antigens but negativity for A antigens. genome.jp | Gene sequencing and immunofluorescence studies of rodent tissues. anthropogeny.orggenome.jp |
| Other Mammals (e.g., Pigs) | Pigs possess an AO system with a functional A allele. nih.gov | Cloning and characterization of the porcine A-transferase. nih.gov |
Distribution and Variation of Blood Group A Antigen Hexaose Type 1 in Non-Human Primates and Other Animal Models
The expression of this compound is dependent on two key factors: the presence of a functional A-transferase and the availability of its specific precursor, the type 1 H antigen. nih.gov The distribution of the A antigen, and by inference the hexaose type 1 structure, is highly variable across non-human primates and other mammals.
In great apes, our closest living relatives, the distribution of ABO phenotypes is intriguing. Chimpanzees are predominantly blood group A, with a smaller proportion being group O. anthropogeny.orgresearchgate.net Gorillas, on the other hand, appear to be exclusively blood group B, while orangutans exhibit all three (A, B, and O) phenotypes. anthropogeny.orgresearchgate.net
Among Old World monkeys, such as macaques and baboons, the A and B antigens are also present. nih.gov Many of these species are polymorphic for both A and B antigens. nih.gov In some macaque species, A, B, and AB phenotypes have been identified. wikipedia.org
The situation in other animal models is more complex. While mice have a homologous ABO gene, their ability to synthesize the human-like this compound is not inherent and often requires genetic engineering to introduce the human A-transferase. anthropogeny.orgnih.gov Studies on rodent epithelia have shown the presence of B-like antigens but a lack of A antigen expression. genome.jp
The synthesis of the type 1 precursor chain is also a critical variable. Soluble forms of the A antigen are typically built on type 1 chains. nih.gov Therefore, the presence of the A allele in a species does not guarantee the expression of this compound, as the necessary precursor may not be available in all tissues or may be expressed differently than in humans.
Distribution of Blood Group A Phenotype and Inferred Presence of Hexaose Type 1
| Animal Model | Blood Group A Phenotype Distribution | Inferred Presence of this compound | Supporting Research |
|---|---|---|---|
| Chimpanzee (Pan troglodytes) | Primarily type A, with some type O. anthropogeny.orgresearchgate.net | Likely present, given the high prevalence of the A allele and shared ancestry of the A-transferase. nih.govwikipedia.org | Serological and genetic studies of chimpanzee populations. wikipedia.organthropogeny.orgresearchgate.net |
| Gorilla (Gorilla gorilla) | Reported to be exclusively type B. anthropogeny.orgresearchgate.net | Likely absent. | Serological surveys of gorilla populations. anthropogeny.orgresearchgate.net |
| Orangutan (Pongo pygmaeus) | Polymorphic for A, B, and O phenotypes. anthropogeny.orgresearchgate.net | Present in individuals with the A allele. anthropogeny.orgresearchgate.net | Genetic and serological analysis of orangutans. anthropogeny.orgresearchgate.net |
| Macaques (e.g., Rhesus, Cynomolgus) | Polymorphic for A, B, AB, and O phenotypes. wikipedia.org | Present in individuals with the A allele, though the specific carbohydrate structures may show variation. nih.gov | Blood typing and genetic analysis in macaque colonies. wikipedia.org |
| Mouse (Mus musculus) | Naturally negative for blood group A antigen. genome.jp Can be induced to express human A antigen through genetic modification. anthropogeny.orgnih.gov | Absent in wild-type mice. Present in transgenic models expressing human A-transferase. anthropogeny.org | Immunohistochemical studies and experiments with transgenic mice. anthropogeny.orggenome.jp |
Hypotheses Regarding Evolutionary Pressures and Selective Advantages Associated with ABO Glycan Expression
The long-term maintenance of the ABO polymorphism, particularly the ancient A and B alleles, strongly suggests that it is not selectively neutral. nih.govglycopedia.eu Several hypotheses have been proposed to explain the evolutionary forces shaping the diversity of ABO glycans, including the this compound. The most prominent of these hypotheses centers on host-pathogen interactions. glycopedia.euresearchgate.net
Blood group antigens are expressed not only on red blood cells but also on the surfaces of epithelial cells lining the respiratory and digestive tracts, which are major entry points for pathogens. researchgate.net Many viruses and bacteria utilize specific cell surface glycans as receptors for attachment and entry into host cells. researchgate.net Therefore, the presence or absence of a particular blood group antigen can influence an individual's susceptibility or resistance to various infectious diseases. researchgate.netnih.gov
For example, some studies have suggested associations between blood group A and increased susceptibility to certain bacterial and viral infections. researchgate.net Conversely, individuals with blood group O may have a selective advantage in regions where diseases like malaria are endemic. researchgate.net This constant "arms race" between hosts and pathogens, where pathogens adapt to the most common host phenotype, could lead to frequency-dependent selection, favoring rarer blood types and thus maintaining diversity within the population. glycopedia.eu
Another hypothesis involves the role of the ABO system in immune surveillance. The "natural" anti-A and anti-B antibodies are thought to arise from immune responses to environmental antigens on bacteria and other microbes that mimic the A and B structures. researchgate.net These antibodies could provide a first line of defense against pathogens expressing similar carbohydrate antigens. youtube.com
It is likely that a combination of these and other, as yet unidentified, selective pressures have contributed to the complex evolutionary landscape of the ABO blood group system observed today. glycopedia.eu The persistence of the this compound in many primate lineages underscores its significance in the ongoing evolutionary interplay between mammals and their microbial environment.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for quantifying Blood Group A antigen hexaose type 1 in glycobiology studies?
- Methodological Answer :
- Colorimetric assays : The phenol-sulfuric acid method is widely used for detecting reducing sugars, including oligosaccharides like this compound. This method produces stable orange-yellow coloration with submicrogram sensitivity, making it suitable for polysaccharide composition analysis when combined with chromatography .
- Protein-coupled quantification : For conjugated forms (e.g., biotinylated or HSA-linked hexaose), the Folin phenol reagent can measure protein content, enabling indirect quantification of the glycan moiety .
- Comparative Table :
| Method | Sensitivity | Sample Type | Key Limitations |
|---|---|---|---|
| Phenol-sulfuric acid | ~1 µg | Free oligosaccharides | Interference from non-sugar reducing agents |
| Folin phenol | ~5 µg | Protein-conjugated | Requires protein presence |
Q. How is this compound synthesized for structural and functional studies?
- Methodological Answer :
- Enzymatic synthesis : Bacterial fermentation systems (e.g., using glycosyltransferases) are employed to produce well-defined hexaose structures. This approach ensures stereochemical precision, critical for antigen-antibody specificity studies .
- Chemical conjugation : Modifications like biotinylation (e.g., SCGC-130400) or HSA coupling (e.g., HSA-A6-1) are performed to enhance solubility and enable surface plasmon resonance (SPR) or microarray applications .
Q. What structural features distinguish this compound from other ABO histo-blood group antigens?
- Methodological Answer :
- Core structure : Type 1 hexaose contains a Galβ1-3GlcNAc backbone (Type I chain), whereas Type 2 antigens have Galβ1-4GlcNAc. This distinction impacts antibody recognition and host-pathogen interactions .
- Epitope confirmation : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential to verify α1-3-linked GalNAc and α1-2-fucosylation, which define Blood Group A specificity .
Advanced Research Questions
Q. How can binding kinetics between this compound and anti-A antibodies be analyzed with high precision?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Immobilize HSA-conjugated hexaose on a sensor chip (e.g., Biacore). Inject serial dilutions of antibodies or nanobodies at 10 µl/min flow rate. Use steady-state affinity fitting (BIAcore software) to calculate dissociation constants (KD). Control for nonspecific binding using unconjugated HSA .
- Temperature/pH-dependent binding : Compare antibody affinity at 4°C vs. 37°C and across pH gradients (e.g., pH 6.0–7.4) to mimic physiological variability, as demonstrated in monoclonal antibody studies .
Q. What experimental models are suitable for studying immune responses to this compound in transplantation contexts?
- Methodological Answer :
- Nonhuman primate models : Use renal tubular epithelial cells (RTECs) stably expressing Blood Group A antigen to simulate ABO-incompatible graft rejection. Validate antigen persistence post-freezing (3–6 months) via flow cytometry .
- In vitro adsorption assays : Pre-incubate anti-A antibodies with soluble hexaose to assess neutralization efficacy, as shown by reduced agglutination scores (e.g., from 4+ to w+) .
Q. How do interspecies variations in blood group antigen genes affect comparative studies of this compound?
- Methodological Answer :
- Gene orthology analysis : Compare human A4GALT (α1-4-galactosyltransferase) with homologs in mice (B3GNT1) or primates. Use phylogenetic tools to identify conserved catalytic domains critical for antigen synthesis .
- Functional assays : Express primate-specific glycosyltransferases in human cell lines to evaluate cross-species antigen compatibility, as done in transplantation models .
Q. What strategies resolve contradictions in glycan microarray data for this compound?
- Methodological Answer :
- Multiplexed validation : Combine SPR, ELISA, and glycan microarray platforms to confirm binding patterns. For example, discrepancies in antibody avidity at different temperatures (4°C vs. 37°C) highlight conformational flexibility in antigen-antibody interactions .
- Batch-to-batch standardization : Use enzymatic synthesis (vs. chemical methods) to minimize structural heterogeneity, as commercial sources may vary in purity .
Methodological Considerations Table
| Research Objective | Recommended Techniques | Critical Parameters |
|---|---|---|
| Quantification | Phenol-sulfuric acid, Folin phenol | Sample purity, reducing agent interference |
| Structural validation | NMR, MS | Glycan solubility, isotopic labeling |
| Binding kinetics | SPR, ITC | Immobilization efficiency, buffer pH |
| In vivo relevance | Primate RTEC models | Antigen stability post-cryopreservation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
